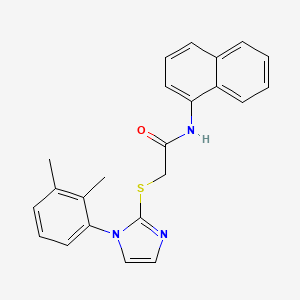

2,6-Dimethylphenylthioethanol

Overview

Description

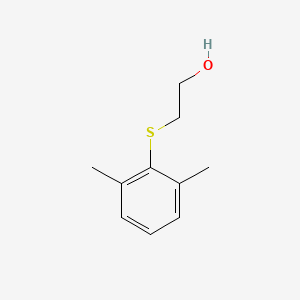

2,6-Dimethylphenylthioethanol is a chemical compound with the molecular formula C10H14OS and a molecular weight of 182.28 . It is used in research and not intended for human or veterinary use.

Molecular Structure Analysis

The molecular structure of 2,6-Dimethylphenylthioethanol consists of 10 carbon atoms, 14 hydrogen atoms, and one sulfur atom .Physical And Chemical Properties Analysis

2,6-Dimethylphenylthioethanol is a liquid with a predicted melting point of 70.31° C and a predicted boiling point of 278.2° C at 760 mmHg. It has a predicted density of 1.1 g/mL and a predicted refractive index of n 20D 1.57 .Scientific Research Applications

-

Supercritical Water Oxidation of 2,6-Dimethylphenol

- Application : Supercritical water oxidation is used to investigate the decomposition mechanism of 2,6-dimethylphenol, a priority pollutant due to its toxicity, carcinogenicity, and high solubility in water .

- Method : Different parameters such as initial pollutant concentration, degradation time, temperature, and oxidant coefficient were optimized using the response surface method .

- Results : The reduction efficiency of chemical oxygen demand reached up to 97.15% under optimal conditions . Two compounds, formic acid and glyoxylic acid, were produced at the end of the reaction .

-

Oxidative Coupling Copolycondensation of 2,6-Dimethylphenol with 2,5-Dimethylphenol

- Application : 2,6-Dimethylphenol was copolymerized with 2,5-Dimethylphenol to create a highly thermostable Poly(phenylene ether) .

- Method : The copolymerization was performed using a copper-amine catalyst in toluene at 20°C for 7 hours under oxygen .

- Results : The resulting copolymer shows a higher thermal air stability of about 70°C along with improved mechanical properties in comparison with the conventional poly(2,6-dimethyl-1,4-phenylene ether) .

-

Production of Tetramethylbisphenol A

- Application : Acid-catalyzed condensation of 2,6-xylenol gives tetramethylbisphenol A. This bisphenol is used in the production of some polycarbonates .

- Method : The reaction is carried out under acidic conditions .

- Results : The product, tetramethylbisphenol A, is an analogue of bisphenol A and is used in the production of some polycarbonates .

-

- Application : The solid-liquid equilibrium (SLE) data of dimethylphenol plays an important role in designing the melting and crystallization separation process .

- Method : The SLE data is obtained through experimental determination and thermodynamic modeling .

- Results : The SLE data aids in the design of efficient separation processes for dimethylphenol .

properties

IUPAC Name |

2-(2,6-dimethylphenyl)sulfanylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14OS/c1-8-4-3-5-9(2)10(8)12-7-6-11/h3-5,11H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJXICAXYGBKOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)SCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40983944 | |

| Record name | 2-[(2,6-Dimethylphenyl)sulfanyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40983944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethylphenylthioethanol | |

CAS RN |

65320-76-5 | |

| Record name | 2-[(2,6-Dimethylphenyl)sulfanyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40983944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2685378.png)

![3-[[1-(2-Oxopiperidin-3-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2685380.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2685382.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2685387.png)

![7-benzyl-N-(3-isopropoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2685395.png)

![1-[3-(Methylamino)-4-nitropyrazol-1-yl]ethanone](/img/structure/B2685400.png)